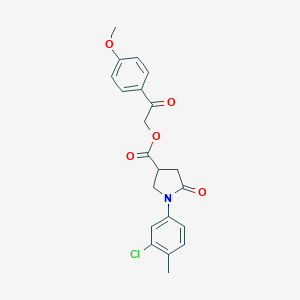
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has shown promise in scientific research applications.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have a low toxicity profile, indicating that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be used without harming cells or animals. However, one limitation is the lack of knowledge regarding its mechanism of action, which may make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Additionally, more studies are needed to determine its efficacy as an anti-cancer agent and to identify the specific pathways it targets. Finally, research could focus on developing more efficient synthesis methods for this compound to make it more accessible for scientific research.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(3-chloro-4-methylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). This reaction yields the desired compound, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
Produktname |
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C21H20ClNO5 |
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13-3-6-16(10-18(13)22)23-11-15(9-20(23)25)21(26)28-12-19(24)14-4-7-17(27-2)8-5-14/h3-8,10,15H,9,11-12H2,1-2H3 |
InChI-Schlüssel |
KNFZBBMICVLDMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)










